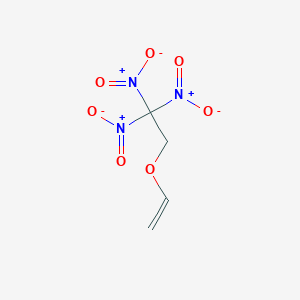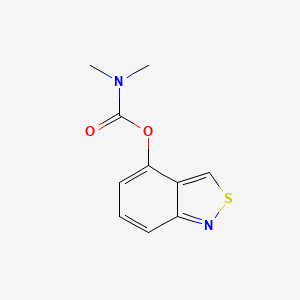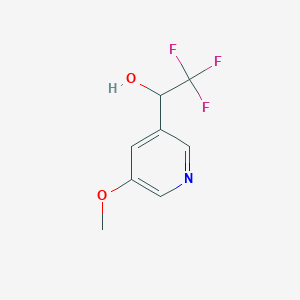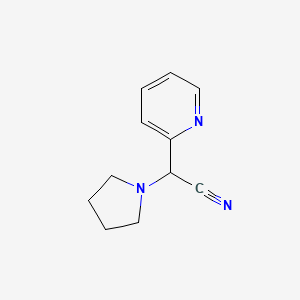![molecular formula C9H10N4O2S B8665605 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole CAS No. 23178-00-9](/img/structure/B8665605.png)
5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 4-methyl-benzenesulfonyl group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate sulfonyl azide, which subsequently undergoes cyclization to form the tetrazole ring.
Reaction Scheme:
- 4-Methylbenzenesulfonyl chloride + Sodium azide → 4-Methylbenzenesulfonyl azide
- 4-Methylbenzenesulfonyl azide → this compound
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of 5-[(4-methyl-benzenesulfanyl)-methyl]-1H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(4-methyl-benzenesulfonyl)-methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Chlorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Fluorobenzenesulfonyl)-methyl]-1H-tetrazole
- 5-[(4-Methoxybenzenesulfonyl)-methyl]-1H-tetrazole
Uniqueness
5-[(4-Methyl-benzenesulfonyl)-methyl]-1H-tetrazole is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
23178-00-9 |
|---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)sulfonylmethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
YMRRAQSCGJEYIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8665539.png)



![[4-(3,4-Dichlorobenzyl)morpholin-2-yl]methylamine](/img/structure/B8665569.png)
![3-{[4-(Trifluoromethyl)phenyl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B8665577.png)







